(r)-(-)-2-Phenylbutyryl chloride
Description
(R)-(-)-2-Phenylbutyryl chloride (CAS 36854-57-6) is an organochlorine compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . It features a butyryl chloride backbone (four-carbon chain) with a phenyl group substituted at the second carbon, adopting the (R)-(-) stereochemical configuration at the chiral center . The compound exists as a liquid at room temperature, with a boiling point of 125°C at 20 mmHg, a density of 1.10 g/cm³, and a refractive index of 1.52 .
As a reactive acyl chloride, it is moisture-sensitive and decomposes upon exposure to water, necessitating storage under inert gases . Its hazards include severe skin corrosion (H314) and metal corrosion (H290) . Applications span organic synthesis, particularly as an acylating agent for introducing the 2-phenylbutyryl moiety into target molecules.
Properties
IUPAC Name |
(2R)-2-phenylbutanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMHCMPIAYMGT-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Chiral Compounds
One of the primary applications of (R)-(-)-2-phenylbutyryl chloride is its use as a chiral reagent in the synthesis of various chiral compounds. It has been employed in:
- Kinetic Resolution : The compound can be used to achieve kinetic resolution of racemic mixtures, which is crucial for obtaining enantiomerically pure substances. For instance, it can react with sterically hindered chiral secondary alcohols to selectively produce one enantiomer over the other .
- Synthesis of Phenothiazine Derivatives : It is utilized in the preparation of phenothiazine derivatives, which are important in medicinal chemistry due to their pharmacological properties, including reversible inhibition of human butyrylcholinesterase .
Analytical Applications
This compound serves as a derivatization reagent in analytical chemistry, particularly for:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This compound is instrumental in the determination of dopamine and its derivatives such as salsolinol and norsalsolinol in biological samples. The derivatization process enhances detection sensitivity and specificity during GC-MS analysis .
- Analysis of Hydroxy Compounds : It is also used for the derivatization of hydroxyl groups in compounds like 1,2-propanediol and 1,3-butanediol, facilitating their analysis in biological fluids .
Biological Applications
The compound has been explored for its biological activity:
- Inhibition Studies : Research indicates that derivatives synthesized from this compound exhibit significant biological activity against various strains of bacteria and fungi. For example, derivatives have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies have investigated the structure-activity relationships of compounds derived from this compound, revealing potential anticancer properties against breast cancer cell lines .
Case Studies and Research Findings
Several studies highlight the utility of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a detailed comparison:
*The molecular formula of 2-methyl-2-phenylpropanoyl chloride is inferred based on structural similarity. Both compounds likely share the same formula (C₁₀H₁₁ClO) but differ in chain length and branching.
Key Differences and Implications
Chain Length and Reactivity: The butyryl chain in this compound provides greater flexibility and steric bulk compared to the shorter, more branched propanoyl chain in 2-methyl-2-phenylpropanoyl chloride. This may influence reactivity in nucleophilic acyl substitution reactions .
Stereochemical Specificity: The (R)-(-) enantiomer of 2-phenylbutyryl chloride is critical for asymmetric synthesis, whereas 2-methyl-2-phenylpropanoyl chloride lacks a defined stereocenter, limiting its utility in chiral synthesis .
Documented Data: Physical and safety data for this compound are well-documented, while analogous information for 2-methyl-2-phenylpropanoyl chloride remains sparse in the provided sources .
Preparation Methods
Solvent Selection
Chlorinated hydrocarbons, such as dichloromethane (DCM) or chloroform, are preferred for this reaction due to their ability to stabilize the intermediate oxonium ion and enhance reaction rates. For example, a patent detailing a related synthesis (glycerol phenylbutyrate) highlights that using DCM as the solvent resulted in >99% HPLC purity of the final acyl chloride. Non-chlorinated solvents like ethyl acetate lead to slower reaction kinetics, as evidenced by a 62% yield after 11 hours in comparative studies.
Stoichiometry and Catalysis
Temperature Control
The reaction is typically conducted at 20–30°C to balance reactivity and byproduct management. Exothermic conditions necessitate controlled addition of SOCl₂ to prevent thermal degradation.
Step-by-Step Procedure
Example Synthesis from Patent Literature
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Dissolution: (R)-(-)-2-Phenylbutyric acid (300 g, 1.827 mol) is dissolved in DCM (450 mL).
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Catalyst Addition: DMF (3 mL) is introduced to activate the reaction.
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Reagent Addition: SOCl₂ (172 mL, 2.375 mol) is added dropwise over 30 minutes at 20–30°C.
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Stirring: The mixture is stirred for 1 hour, during which gas evolution (SO₂, HCl) is observed.
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Workup: Excess SOCl₂ and solvent are removed via vacuum distillation, yielding the crude acyl chloride as an oil.
Enantiomeric Purity Considerations
Chiral GC-MS or HPLC analysis is essential to confirm enantiomeric excess (ee). For instance, derivatization with enantiopure alcohols followed by chromatographic separation can resolve (R)- and (S)-enantiomers.
Purification and Isolation
Distillation
Vacuum distillation (40–60°C at 10–15 mmHg) effectively isolates this compound from residual solvents and byproducts. This method preserves the compound’s thermal stability while achieving >99% purity.
Chromatographic Techniques
For small-scale preparations, flash chromatography using silica gel and non-polar eluents (e.g., cyclohexane/ethyl acetate) removes trace impurities. However, distillation remains the industrial standard due to scalability.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | >99% |
| Enantiomeric Excess | Chiral GC-MS | >98% ee |
| Boiling Point | Distillation | 95–98°C (15 mmHg) |
| IR Spectrum | FTIR | C=O stretch: 1790 cm⁻¹; C-Cl: 550 cm⁻¹ |
Challenges and Mitigation Strategies
-
Moisture Sensitivity: The compound hydrolyzes readily to (R)-(-)-2-phenylbutyric acid. Storage under anhydrous conditions (e.g., molecular sieves) is critical.
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Byproduct Formation: Excess SOCl₂ can lead to sulfonic acid derivatives. Quenching with methanol or aqueous bicarbonate neutralizes residual reagent.
Industrial-Scale Adaptations
The patent methodology demonstrates scalability, with batches exceeding 300 g of starting material. Key adaptations include:
-
Continuous Distillation: Reduces processing time and improves yield.
-
Automated Temperature Control: Minimizes side reactions during exothermic stages.
Applications in Organic Synthesis
This compound is pivotal in:
Q & A
How can I synthesize (R)-(-)-2-phenylbutyryl chloride with high enantiomeric purity, and what analytical methods are critical for validating its stereochemical integrity?
Level: Advanced
Methodological Answer:
- Synthesis: Use chiral resolution or asymmetric catalysis. For example, start with (R)-2-phenylbutyric acid and employ thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) as acylating agents under anhydrous conditions. Monitor reaction progress via TLC or FTIR to confirm acid chloride formation .
- Purification: Distill under reduced pressure (e.g., 125°C/20 mmHg) to isolate the product, avoiding hydrolysis by moisture .
- Validation:
- Chiral GC/MS or HPLC : Use chiral stationary phases (e.g., β-cyclodextrin) to resolve enantiomers.
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., [α]ᴅ = -X° for (R)-enantiomer) .
- NMR Spectroscopy : Analyze splitting patterns in - or -NMR to detect diastereomeric impurities .
What are the key challenges in maintaining the stability of this compound during storage, and how can decomposition be mitigated?
Level: Basic
Methodological Answer:
- Challenges : Hydrolysis due to moisture, leading to regeneration of 2-phenylbutyric acid and HCl. Thermal decomposition above 98°C (flash point) may also occur .
- Mitigation Strategies :
How can contradictory results in enantioselective reactions using this compound as a chiral auxiliary be systematically investigated?
Level: Advanced
Methodological Answer:
- Hypothesis Testing : Determine if contradictions arise from (1) racemization during synthesis, (2) kinetic vs. thermodynamic control in reactions, or (3) analytical artifacts .
- Experimental Design :
- Racemization Check : Heat the compound at varying temperatures and times, then re-measure optical rotation .
- Kinetic Studies : Conduct time-course experiments using -NMR to track intermediate formation.
- Cross-Validation : Compare results across multiple analytical methods (e.g., GC, HPLC, polarimetry) to rule out instrument bias .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of observed discrepancies .
What safety protocols are essential when handling this compound, particularly in large-scale reactions?
Level: Basic
Methodological Answer:
- Hazard Mitigation :
- Emergency Procedures :
How can this compound be utilized in studying metabolic pathways, and what contradictions might arise in interpreting its chiral metabolites?
Level: Advanced
Methodological Answer:
- Application : Use as a substrate or probe in enzymatic assays. For example, track its conversion to (R)-2-phenylbutyric acid via esterases or amidases in hepatic microsomes .
- Challenges :
- Enantiomer Cross-Reactivity : Enzymes may process (R)- and (S)-forms differently, leading to misassigned metabolic pathways.
- Analytical Artifacts : Chiral inversion during sample preparation (e.g., acid hydrolysis) can skew results .
- Resolution :
- Isotope Labeling : Synthesize deuterated analogs to trace metabolic fate without chiral interference.
- Chiral Chromatography : Use GC/NICI-MS (as in ) to distinguish enantiomeric metabolites .
What experimental design principles should guide the use of this compound in multi-step organic syntheses?
Level: Advanced
Methodological Answer:
- Stepwise Optimization :
- Protection/Deprotection : Ensure acid-sensitive functional groups (e.g., alcohols, amines) are protected before acylation.
- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to prevent hydrolysis.
- Stoichiometry : Employ excess acyl chloride (1.2–1.5 eq.) to drive reactions to completion .
- Quality Control :
How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, refractive index) of this compound?
Level: Advanced
Methodological Answer:
- Root Cause Analysis : Determine if variations stem from (1) impurities, (2) measurement conditions (e.g., pressure for boiling point), or (3) instrument calibration .
- Standardization :
- Collaborative Studies : Cross-validate data with independent labs or reference databases (e.g., NIST Chemistry WebBook) .
What are the best practices for citing and reproducing literature methods involving this compound?
Level: Basic
Methodological Answer:
- Citation Ethics : Acknowledge original synthesis protocols, safety data, and analytical methods explicitly .
- Reproducibility Checklist :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
